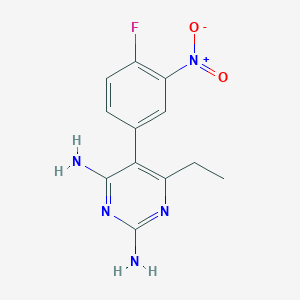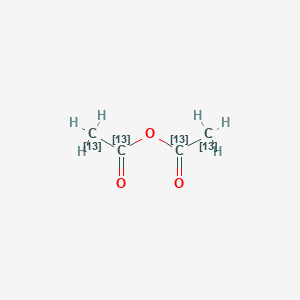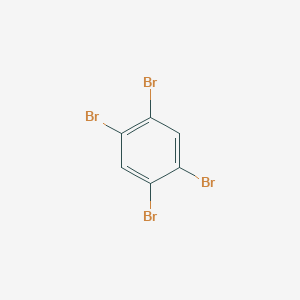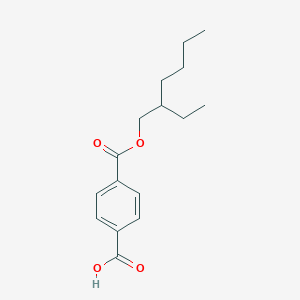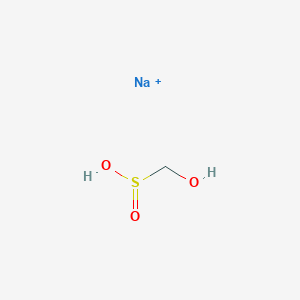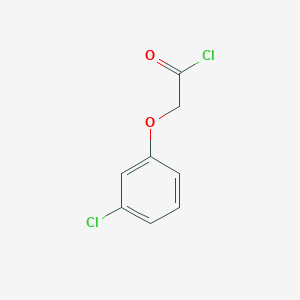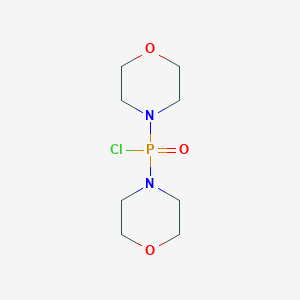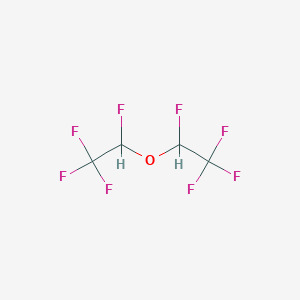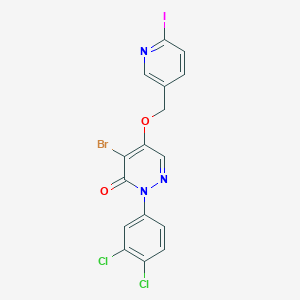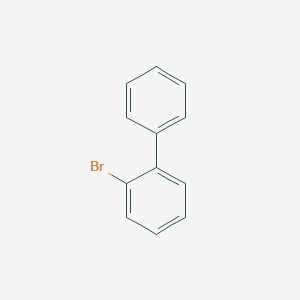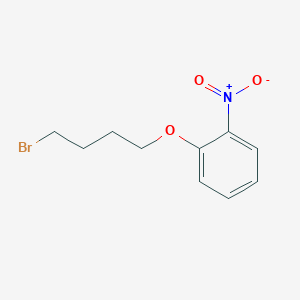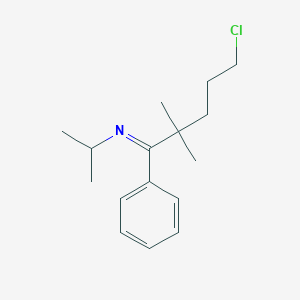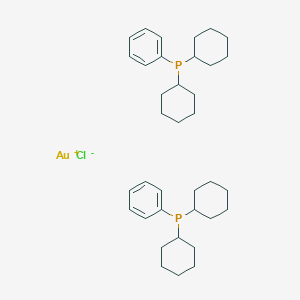
Cdhppg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Cdhppg” is a synthetic chemical compound known for its unique properties and applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Cdhppg” involves multiple steps, starting with the condensation of acetyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by the enzyme DpgA, leading to the formation of a polyketide intermediate. The intermediate undergoes cyclization to form a C8 compound, which is then dehydrated and isomerized by the enzymes DpgB and DpgD. Finally, the aromatic intermediate is oxidized by DpgC, and the molecule is transaminated by 4-hydroxyphenylglycine transferase using tyrosine to become "this compound" .
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using bioreactors that facilitate the enzymatic reactions. The process involves optimizing the conditions for enzyme activity, including temperature, pH, and substrate concentrations, to maximize yield and purity.
化学反応の分析
Types of Reactions
“Cdhppg” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form alpha-keto derivatives.
Reduction: Reduction reactions can convert “this compound” into its corresponding alcohols.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of “this compound” with modified functional groups, which can be used for further chemical synthesis or applications.
科学的研究の応用
“Cdhppg” has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research focuses on its potential use in treating diseases such as Alzheimer’s and neuronal injuries.
Industry: “this compound” is used in the production of pharmaceuticals and as a catalyst in various chemical reactions
作用機序
The mechanism of action of “Cdhppg” involves its interaction with specific molecular targets and pathways. It acts as an agonist of group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. This interaction leads to the activation of intracellular signaling pathways that regulate various cellular functions. The compound’s effects are mediated through the modulation of neurotransmitter release and synaptic plasticity .
類似化合物との比較
“Cdhppg” is unique compared to other similar compounds due to its specific agonist activity on group I mGluRs. Similar compounds include:
3,5-Dihydroxyphenylglycine: Another agonist of group I mGluRs but with different stereoisomeric forms.
4-Hydroxyphenylglycine: A related compound with distinct biological activities.
Vancomycin: Contains a similar structural motif but is used as an antibiotic.
特性
IUPAC Name |
dicyclohexyl(phenyl)phosphane;gold(1+);chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H27P.Au.ClH/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;;1H/q;;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHRVMNEUMJWLV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.[Cl-].[Au+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54AuClP2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922421 |
Source


|
| Record name | Gold(1+) chloride--dicyclohexyl(phenyl)phosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
781.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117412-16-5 |
Source


|
| Record name | Chlorobis(dicyclohexylphenylphosphine)gold(I) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117412165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold(1+) chloride--dicyclohexyl(phenyl)phosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
